molecular formula C28H47N5 B12737239 1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole CAS No. 88837-05-2

1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole

Cat. No.: B12737239
CAS No.: 88837-05-2
M. Wt: 453.7 g/mol
InChI Key: MCEHCXYYHDEFIG-UHFFFAOYSA-N
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Description

1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole is a complex organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of piperidine and butyl groups through nucleophilic substitution or other suitable reactions. Common reagents used in these steps include alkyl halides, piperidine, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized forms.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of specific atoms or groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)benzene
  • 1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)pyridine

Uniqueness

1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

88837-05-2

Molecular Formula

C28H47N5

Molecular Weight

453.7 g/mol

IUPAC Name

N-(5-methyl-3-piperidin-1-ylhexyl)-1-(3-piperidin-1-ylbutyl)indazol-3-amine

InChI

InChI=1S/C28H47N5/c1-23(2)22-25(32-19-10-5-11-20-32)14-16-29-28-26-12-6-7-13-27(26)33(30-28)21-15-24(3)31-17-8-4-9-18-31/h6-7,12-13,23-25H,4-5,8-11,14-22H2,1-3H3,(H,29,30)

InChI Key

MCEHCXYYHDEFIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCNC1=NN(C2=CC=CC=C21)CCC(C)N3CCCCC3)N4CCCCC4

Origin of Product

United States

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